molecular formula C11H13BrO B1281458 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 30314-45-5

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1281458
CAS No.: 30314-45-5
M. Wt: 241.12 g/mol
InChI Key: LFGBQDTUMQMUQJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H13BrO It is a ketone derivative characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2,2-dimethylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted derivatives such as 1-(4-aminophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol.

    Oxidation: Formation of 1-(4-bromophenyl)-2,2-dimethylpropanoic acid.

Scientific Research Applications

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(4-Methylphenyl)-2,2-dimethylpropan-1-one: Contains a methyl group instead of bromine, affecting its chemical properties and applications.

    1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a valuable compound in various chemical and biological research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGBQDTUMQMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510484
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30314-45-5
Record name 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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